2-叠氮-1-溴-3-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

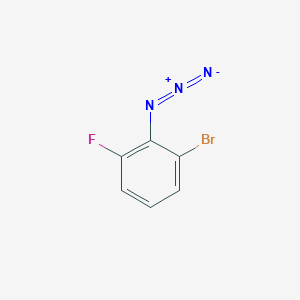

2-Azido-1-bromo-3-fluorobenzene is a synthetic chemical compound. It is a derivative of 1-Bromo-3-fluorobenzene, which has a molecular weight of 175.00 and a linear formula of BrC6H4F . The compound is used in scientific research and development.

Synthesis Analysis

The synthesis of azides, such as 2-Azido-1-bromo-3-fluorobenzene, often involves the transfer of azide to alcohols under mild reaction conditions . The organic azides are easily isolated because the byproducts are highly soluble in water .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluorobenzene, a related compound, has been described with a linear formula of BrC6H4F . The compound has a refractive index of 1.526 (lit.), a boiling point of 149-151 °C (lit.), and a density of 1.567 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes and nucleophilic aromatic substitution reactions are common .Physical And Chemical Properties Analysis

1-Bromo-3-fluorobenzene, a related compound, is a liquid with a refractive index of 1.526 (lit.), a boiling point of 149-151 °C (lit.), and a density of 1.567 g/mL at 25 °C (lit.) .科学研究应用

C6H4BrF\text{C}6\text{H}_4\text{BrF}C6H4BrF

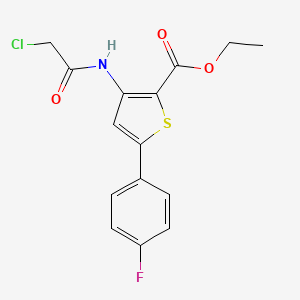

, 结合了溴、氟和叠氮官能团。其独特的结构使其在各个领域都具有价值。以下是六个不同的应用:- 点击化学涉及高效、选择性的反应来创建新的化合物。2-叠氮-1-溴-3-氟苯是一种通用的点击反应构建模块。 研究人员使用它将生物分子(如蛋白质、肽或 DNA)连接到表面,从而实现生物偶联和药物递送系统 {_svg_1}.

- 研究人员使用光不稳定保护基来用光控制化学反应。 2-叠氮-1-溴-3-氟苯衍生物用作光不稳定基团,可以对化学转化进行精确的空间和时间控制 .

点击化学和生物偶联

光不稳定保护基

这些应用突出了 2-叠氮-1-溴-3-氟苯在科学研究中的多功能性和重要性。 研究人员继续探索其在多个学科中的潜力,推动创新和发现 . 如果你需要更多细节或其他应用,请随时提问!

作用机制

Target of Action

The primary target of 2-Azido-1-bromo-3-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

2-Azido-1-bromo-3-fluorobenzene interacts with its targets through a series of chemical reactions. The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair) at the benzylic position . The exact nature of these reactions can depend on the specific conditions and reactants involved .

Biochemical Pathways

The biochemical pathways affected by 2-Azido-1-bromo-3-fluorobenzene involve the transformation of aromatic compounds. The compound can participate in reactions that modify the structure of aromatic compounds, potentially affecting their biological activity . The downstream effects of these transformations can vary widely, depending on the specific aromatic compounds involved and the nature of the modifications introduced .

Result of Action

The molecular and cellular effects of 2-Azido-1-bromo-3-fluorobenzene’s action would depend on the specific biochemical reactions it participates in and the specific aromatic compounds it interacts with. By modifying the structure of these compounds, 2-Azido-1-bromo-3-fluorobenzene could potentially alter their biological activity, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-Azido-1-bromo-3-fluorobenzene can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of its reactions . Additionally, the presence of other molecules can also influence the compound’s action, as they can act as competing nucleophiles or leaving groups .

安全和危害

属性

IUPAC Name |

2-azido-1-bromo-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTQQZCPTMIHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)

![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)